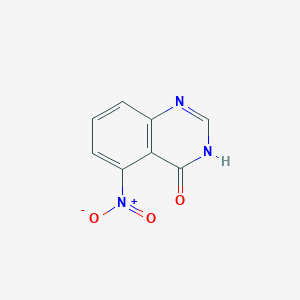

5-Nitro-4-hydroxyquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-7-5(9-4-10-8)2-1-3-6(7)11(13)14/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOKBMXSQJZEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693841 | |

| Record name | 5-Nitroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99768-67-9 | |

| Record name | 5-Nitroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroquinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Nitro-4-hydroxyquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Among its numerous derivatives, the 5-nitro-4-hydroxyquinazoline core represents a critical pharmacophore, particularly in the pursuit of novel therapeutics. The strategic placement of the nitro group at the 5-position significantly influences the electronic properties of the heterocyclic system, offering a unique handle for medicinal chemists to modulate biological activity and explore structure-activity relationships (SAR). This guide provides a comprehensive exploration of the synthetic pathways leading to this compound and its derivatives, grounded in established chemical principles and supported by detailed experimental insights.

Strategic Importance in Drug Discovery

The quinazolinone skeleton is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways.[1] Quinazoline derivatives are particularly prominent as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy.[2][3] The introduction of a nitro group can further enhance the therapeutic potential of these molecules. For instance, various 6-nitro-4-substituted quinazoline derivatives have been synthesized and evaluated for their EGFR inhibitory activity and anticancer properties.[4][5] While much of the literature focuses on the 6-nitro isomers, the synthesis of this compound derivatives provides an alternative substitution pattern that can lead to novel intellectual property and potentially improved pharmacological profiles. These compounds have shown promise as anticancer agents and inhibitors of enzymes like dihydrofolate reductase (DHFR) and EGFR-tyrosine kinase (EGFR-TK).[6]

Core Synthetic Strategies: The Niementowski Reaction and Beyond

The most prevalent and versatile method for the synthesis of 4-hydroxyquinazolines (also known as quinazolin-4-ones) is the Niementowski reaction.[1][7][8] This reaction and its modifications form the foundation for accessing the this compound scaffold.

The Niementowski Reaction: A Classic Approach

The traditional Niementowski synthesis involves the thermal condensation of an anthranilic acid with an amide.[1] For the synthesis of the parent this compound, the key starting material is 2-amino-6-nitrobenzoic acid .[9]

Reaction Causality: The reaction is typically driven by heat, often at temperatures between 130-150°C.[1] The initial step involves the acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. Subsequent intramolecular cyclization through the loss of a water molecule leads to the formation of the quinazolinone ring. An excess of the amide is often employed to drive the reaction to completion.

Generalized Reaction Scheme:

Figure 1: Generalized Niementowski reaction for this compound synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold - this compound

This protocol details the synthesis of the foundational this compound (also known as 5-nitroquinazolin-4(3H)-one) from 2-amino-6-nitrobenzoic acid.

Materials:

-

2-Amino-6-nitrobenzoic acid

-

Formamide

-

Ice water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-nitrobenzoic acid and an excess of formamide (e.g., a 1:4 molar ratio).[10]

-

Heat the reaction mixture with stirring to approximately 130-135°C.[10] Maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing crushed ice with continuous stirring to precipitate the product.[11]

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual formamide.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[11]

Self-Validation: The purity of the final product should be assessed by determining its melting point and using analytical techniques such as TLC, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of 2-Substituted-5-nitro-4-hydroxyquinazoline Derivatives

This protocol outlines a general procedure for introducing substituents at the 2-position of the this compound ring using acid anhydrides.

Materials:

-

2-Amino-6-nitrobenzoic acid

-

Appropriate acid anhydride (e.g., acetic anhydride for a 2-methyl substituent)

-

Aqueous or alcoholic ammonia solution

Procedure:

-

A mixture of 2-amino-6-nitrobenzoic acid and an excess of the desired acid anhydride is heated under reflux for several hours.

-

The excess acid anhydride is removed under reduced pressure. This step forms the intermediate 2-substituted-6-nitro-4H-3,1-benzoxazin-4-one.

-

The resulting intermediate is then treated with an aqueous or alcoholic solution of ammonia. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the conversion to the quinazolinone is complete (monitored by TLC).

-

The product is isolated by filtration or by evaporation of the solvent followed by purification, usually by recrystallization.

Protocol 3: Synthesis of 2,3-Disubstituted-5-nitro-4-hydroxyquinazoline Derivatives

This protocol provides a one-pot method for the synthesis of 2,3-disubstituted derivatives.

Materials:

-

2-Amino-6-nitrobenzoic acid

-

Appropriate acid chloride (e.g., benzoyl chloride for a 2-phenyl substituent)

-

Appropriate primary amine (e.g., aniline for a 3-phenyl substituent)

-

Pyridine (as solvent and base)

-

Crushed ice

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve 2-amino-6-nitrobenzoic acid in dry pyridine in a round-bottom flask.

-

To this solution, add the desired acid chloride dropwise with stirring at room temperature.

-

After the addition is complete, add the primary amine to the reaction mixture.

-

The reaction mixture is then heated under reflux for a specified time (typically 4-8 hours), with progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice.

-

The precipitated product is collected by vacuum filtration, washed with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acidic components.

-

The crude product is then washed again with water and can be purified by recrystallization from a suitable solvent.[11]

Mechanistic Insights

The formation of the quinazolinone ring in the Niementowski reaction proceeds through a well-understood mechanism.

Figure 2: Mechanism of the Niementowski reaction for this compound synthesis.

Expertise & Experience: The choice of formamide in the synthesis of the unsubstituted core is strategic due to its dual role as a reagent and a high-boiling solvent. For the synthesis of 2-substituted derivatives, the use of an acid anhydride followed by amination is often preferred for its efficiency and the ability to introduce a variety of functional groups. The one-pot synthesis of 2,3-disubstituted derivatives is a more advanced technique that offers a streamlined approach to complex molecules, saving time and resources.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of related quinazolinone derivatives, providing a comparative overview.

| Product | Starting Material(s) | Key Reagents | Reaction Time | Yield (%) | Reference |

| 6-Nitroquinazolin-4(3H)-one | 2-Amino-5-nitrobenzoic acid, Formamide | Heat (170°C) | 4 hours | High | [11] |

| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | Conventional Heat | 10 hours | 79 | [1] |

| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | Microwave | 5 minutes | 87 | [1] |

| 2,3-Disubstituted-4(3H)-quinazolinones | Anthranilic acids, Carboxylic acids, Amines | Microwave | 4-5 minutes | 85-95 | [7] |

Trustworthiness: The protocols described are based on established and peer-reviewed synthetic methods. The yields and reaction times provided are indicative and may vary based on the specific substrates and experimental conditions. It is crucial to monitor the reactions by TLC to determine the optimal reaction time for each specific synthesis.

Authoritative Grounding & Comprehensive References

The synthesis of quinazoline derivatives is a well-documented field with a rich history. The Niementowski reaction, first reported in 1895, remains a cornerstone of quinazolinone synthesis.[7] Modern advancements, such as the use of microwave irradiation, have significantly improved the efficiency of these reactions, reducing reaction times from hours to minutes and often increasing yields.[1][8] The pharmacological importance of the quinazoline scaffold is extensively reviewed, with a particular focus on its application in the development of anticancer agents.[2][12][13][14]

Conclusion

The synthesis of this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents. The synthetic pathways outlined in this guide, primarily centered around the versatile Niementowski reaction, provide a robust framework for accessing the core scaffold and its substituted analogues. By understanding the underlying reaction mechanisms and leveraging both classical and modern synthetic techniques, researchers can efficiently generate libraries of these compounds for biological evaluation. The strategic importance of the this compound core, coupled with the synthetic accessibility detailed herein, underscores its potential as a valuable scaffold in the ongoing quest for new and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 4. Item - New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. generis-publishing.com [generis-publishing.com]

- 11. benchchem.com [benchchem.com]

- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Nitro-4-hydroxyquinazoline (CAS 99768-67-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Nitro-4-hydroxyquinazoline, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a technical resource, consolidating available data and providing actionable insights for its use in a research and development setting.

Chemical Identity and Structure

This compound, also known as 5-Nitro-4(3H)-quinazolinone, is a nitro-substituted quinazolinone. The quinazoline scaffold is a prominent feature in numerous biologically active compounds, and the introduction of a nitro group at the 5-position significantly influences its electronic properties and potential for further functionalization.

Table 1: Compound Identification

| Parameter | Value | Source(s) |

| CAS Number | 99768-67-9 | [1] |

| Common Names | This compound, 5-Nitro-4(3H)-quinazolinone | [2] |

| IUPAC Name | 5-nitroquinazolin-4-ol | [2] |

| Molecular Formula | C₈H₅N₃O₃ | [3] |

| Molecular Weight | 191.14 g/mol | [3] |

| Canonical SMILES | O=C1NC=NC2=CC=CC(--INVALID-LINK--[O-])=C12 | N/A |

| InChI | InChI=1S/C8H5N3O3/c12-8-7-5(9-4-10-8)2-1-3-6(7)11(13)14/h1-4H,(H,9,10,12) | N/A |

| InChI Key | AGOKBMXSQJZEKF-UHFFFAOYSA-N | N/A |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];"c1" [label="C"]; "c2" [label="C"]; "c3" [label="C"]; "c4" [label="C"]; "c5" [label="C"]; "c6" [label="C"]; "n1" [label="N"]; "c7" [label="C"]; "n2" [label="N"]; "o1" [label="O"]; "n3" [label="N"]; "o2" [label="O"]; "o3" [label="O"]; "h1" [label="H"]; "h2" [label="H"]; "h3" [label="H"]; "h4" [label="H"]; "h5" [label="H"];

"c1" -- "c2" [style=dotted]; "c2" -- "c3" [style=dotted]; "c3" -- "c4" [style=dotted]; "c4" -- "c5" [style=dotted]; "c5" -- "c6" [style=dotted]; "c6" -- "c1" [style=dotted]; "c1" -- "c7" [style=solid]; "c6" -- "n1" [style=solid]; "n1" -- "c8" [style=dotted]; "c8" -- "n2" [style=dotted]; "n2" -- "c7" [style=dotted]; "c7" -- "o1" [style=solid]; "c5" -- "n3" [style=solid]; "n3" -- "o2" [style=solid]; "n3" -- "o3" [style=solid]; "c2" -- "h1" [style=solid]; "c3" -- "h2" [style=solid]; "c4" -- "h3" [style=solid]; "c8" -- "h4" [style=solid]; "n1" -- "h5" [style=solid]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Notes and References |

| Melting Point | Data not available | A related compound, 6-Nitro-7-Chloro-4-Hydroxy quinazoline, has a reported melting point of >280 °C. |

| Boiling Point | 414.463 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Data not available | Expected to be soluble in polar organic solvents such as DMSO and DMF, and sparingly soluble in less polar solvents like ethanol and methanol. Boronic acid analogs are noted to be soluble in polar organic solvents.[5][6] |

| pKa | Data not available | N/A |

| logP | 0.8313 (Predicted) | [3] |

| Flash Point | 204.46 °C (Predicted) | [4] |

| Refractive Index | 1.744 (Predicted) | [4] |

Synthesis and Purification

A common and effective method for the synthesis of quinazolin-4(3H)-ones is the condensation of the corresponding anthranilic acid with formamide. While a specific protocol for the 5-nitro isomer is not widely published, the following procedure for the synthesis of the isomeric 6-nitroquinazolin-4(3H)-one from 2-amino-5-nitrobenzoic acid can be adapted. The starting material for this compound would be 2-amino-6-nitrobenzoic acid.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of 6-nitroquinazolin-4(3H)-one)

Materials:

-

2-Amino-6-nitrobenzoic acid

-

Formamide

-

Ice water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine 2-amino-6-nitrobenzoic acid and an excess of formamide.

-

Heat the reaction mixture with stirring to approximately 170 °C. Maintain this temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to about 100 °C.

-

Slowly pour the cooled reaction mixture into a beaker containing ice water with continuous stirring to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and by-products.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Analytical Characterization

Comprehensive, experimentally verified spectral data for this compound is not widely available. The following represents expected spectral characteristics based on the analysis of closely related quinazolinone structures. Researchers should perform their own analytical characterization for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene and pyrimidine rings. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nitro group. For comparison, the ¹H NMR data for 6-nitroquinazolin-4(3H)-one in DMSO-d₆ is reported as: δ 8.77 (d, J = 2.7 Hz, 1H), 8.55 (dd, J = 6.9 Hz, 1H), 8.36 (s, 1H), 7.84 (d, J = 9 Hz, 1H).[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon is expected to appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3400 - 3200 |

| C=O stretch (amide) | 1700 - 1650 |

| C=N stretch | 1650 - 1550 |

| N-O stretch (nitro) | 1550 - 1500 and 1360 - 1300 |

| Aromatic C-H stretch | 3100 - 3000 |

| Aromatic C=C stretch | 1600 - 1450 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound. For this compound (C₈H₅N₃O₃), the expected monoisotopic mass is approximately 191.0331 g/mol . Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 192.0409.

Applications and Biological Relevance

The quinazoline and quinazolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[8] These compounds have been reported to exhibit a variety of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[9][10]

Anticancer Potential

Numerous studies have highlighted the anticancer potential of quinazoline derivatives.[9][11][12] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases. The presence of a nitro group can further enhance the cytotoxic activity of these compounds. While specific studies on the anticancer activity of this compound are limited, related nitro-substituted quinazolines and quinolines have demonstrated significant antiproliferative effects against various cancer cell lines.[5][9][13]

Antimicrobial Activity

Quinazoline derivatives have also been investigated for their antimicrobial properties.[14][15] The heterocyclic core can interact with various microbial targets, leading to the inhibition of bacterial and fungal growth. The nitro functionality is a well-known pharmacophore in antimicrobial agents, and its incorporation into the quinazoline scaffold may lead to compounds with potent antimicrobial activity.

Safety and Handling

-

Hazard Statements (Anticipated): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May cause cancer.[16][17][18][19]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

-

Researchers should always consult a comprehensive and up-to-date SDS for any chemical before use and perform a thorough risk assessment for their specific experimental procedures.

Conclusion

This compound (CAS 99768-67-9) is a nitro-substituted heterocyclic compound with potential applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. While specific experimental data on its physicochemical properties and spectral characteristics are not extensively documented, this guide provides a foundational understanding based on available information for structurally related compounds and established synthetic methodologies. Further research is warranted to fully elucidate the properties and therapeutic potential of this compound.

References

- 1. 99768-67-9 | CAS DataBase [m.chemicalbook.com]

- 2. bio-fount.com [bio-fount.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-nitro-1H-quinazolin-4-one99768-67-9,Purity96%_Hangzhou APIChem Technology Co., Limited [molbase.com]

- 5. CAS 99768-12-4: 4-(Methoxycarbonyl)phenylboronic acid [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. cajmns.casjournal.org [cajmns.casjournal.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. 6-Nitroquinazolin-4(3H)-one | 6943-17-5 [sigmaaldrich.com]

- 19. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility and Stability Characteristics of 5-Nitro-4-hydroxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-4-hydroxyquinazoline is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a viable drug candidate. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to generate robust and reliable data. While specific experimental values for this compound are not extensively reported in public literature, this guide synthesizes established principles and methodologies for small molecule characterization, offering a roadmap for its empirical determination.

Introduction: The Quinazoline Scaffold and the Significance of Physicochemical Profiling

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities, including anticancer and antimicrobial effects.[1][2] The introduction of a nitro group and a hydroxyl group at the 5- and 4-positions, respectively, of the quinazoline core in this compound can significantly influence its electronic properties, crystal packing, and intermolecular interactions. These molecular features, in turn, govern its solubility and stability—two critical determinants of a drug's developability.

-

Solubility directly impacts a drug's absorption, distribution, and bioavailability. Poor aqueous solubility is a major hurdle in drug development, often leading to suboptimal in vivo efficacy.[3][4]

-

Stability assessment is crucial for ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[5][6][7][8][9]

This guide will detail the theoretical underpinnings and practical execution of experiments to thoroughly characterize these properties for this compound.

Solubility Characterization of this compound

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution.[3] For pharmaceutical applications, solubility in aqueous and physiologically relevant media is of primary interest.

Theoretical Considerations

The solubility of this compound is influenced by several factors:

-

Molecular Structure: The presence of the polar nitro (-NO2) and hydroxyl (-OH) groups can participate in hydrogen bonding with water molecules, potentially enhancing aqueous solubility. However, the aromatic quinazoline core is largely hydrophobic.

-

pH: The hydroxyl group at the 4-position can exhibit acidic properties, and the nitrogen atoms in the quinazoline ring can act as weak bases. Therefore, the ionization state of the molecule will change with pH, significantly impacting its solubility. The lowest aqueous solubility is typically observed at the isoelectric point.[10]

-

Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility. The least stable polymorph is generally the most soluble.[11]

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[10]

Experimental Determination of Solubility

Two primary types of solubility measurements are relevant in drug discovery and development: kinetic and thermodynamic solubility.[4][11]

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often prepared by diluting a high-concentration stock solution in an organic solvent (like DMSO) into an aqueous buffer.[4][11] This method is high-throughput and useful for early-stage screening.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer to achieve a final desired concentration range (e.g., 1-200 µM) with a low final percentage of DMSO (typically ≤ 1-5% to minimize co-solvent effects).[12]

-

Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours).[12]

-

Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or a plate reader capable of detecting light scattering. Alternatively, filter the solutions through a filter plate and analyze the filtrate.[12]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy, HPLC-UV, or LC-MS/MS.[12] The kinetic solubility is the highest concentration at which no precipitation is observed.

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[11] The "shake-flask" method is the gold standard for this determination.[10]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[10]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully collect a sample of the supernatant. For accurate results, the supernatant should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged to remove any suspended solid particles.

-

Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared for accurate quantification.[13]

Data Presentation for Solubility

The solubility data for this compound should be summarized in a clear and concise table.

| Solvent/Buffer (pH) | Temperature (°C) | Solubility Type | Solubility (µg/mL or µM) |

| Phosphate-Buffered Saline (7.4) | 25 | Kinetic | [Experimental Value] |

| Simulated Gastric Fluid (pH 1.2) | 37 | Thermodynamic | [Experimental Value] |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Thermodynamic | [Experimental Value] |

| Water | 25 | Thermodynamic | [Experimental Value] |

| DMSO | 25 | - | [e.g., >200 mM][14] |

| Ethanol | 25 | - | [Experimental Value] |

Stability Assessment of this compound

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7][8][9] Forced degradation (stress testing) is a critical component of this assessment, designed to identify potential degradation products and establish the intrinsic stability of the molecule.[15]

Forced Degradation Studies

Forced degradation studies involve exposing this compound to conditions more severe than accelerated stability testing.[15] These studies are essential for developing stability-indicating analytical methods.

The choice of stress conditions is guided by international guidelines such as those from the ICH.[15]

-

Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments, which can be encountered in the gastrointestinal tract or during formulation. Quinazoline derivatives have shown susceptibility to both acidic and alkaline hydrolysis.[14]

-

Oxidation: Assesses the molecule's sensitivity to oxidative stress, which can occur in the presence of oxygen or oxidizing agents.

-

Photostability: Determines the potential for degradation upon exposure to light. Nitro-aromatic compounds are often photosensitive.[16]

-

Thermal Degradation: Evaluates the impact of elevated temperatures on the solid-state and solution stability of the compound.

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of acetonitrile and water).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8 hours).[14]

-

Basic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a set time.[14]

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.[17]

-

Photolytic Degradation: Expose the sample solution (in a photostable container) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[15][17] A dark control sample should be run in parallel.

-

Thermal Degradation (Solution): Heat the sample solution at a high temperature (e.g., 70-80°C).

-

Thermal Degradation (Solid State): Store the solid compound at an elevated temperature (e.g., 60°C) with or without controlled humidity.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize the acidic and basic solutions, and dilute them to a suitable concentration for analysis. Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique for this purpose.

Experimental Protocol: HPLC Method Development

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[17]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound from its degradants.

-

Detection: A PDA detector allows for the monitoring of the elution profile at multiple wavelengths and can be used for peak purity analysis.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood from forced degradation studies, formal stability studies are conducted under ICH-prescribed conditions to determine the re-test period or shelf life.[5][6][7][8][9]

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Table based on ICH Q1A(R2) guidelines.[5][6][7][8]

Visualization of Workflows

Solubility Determination Workflow

Caption: Workflow for kinetic and thermodynamic solubility determination.

Forced Degradation and Stability Study Logic

Caption: Logical flow of a comprehensive stability assessment program.

Conclusion

The systematic characterization of the solubility and stability of this compound is a non-negotiable step in its evaluation as a potential therapeutic agent. This guide provides a robust framework, grounded in established scientific principles and regulatory expectations, for undertaking this critical work. By following the detailed protocols for determining kinetic and thermodynamic solubility, conducting thorough forced degradation studies, and establishing long-term stability, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The insights gained from these studies will be invaluable for formulation development, defining appropriate storage conditions, and ensuring the ultimate safety and efficacy of any future drug product based on this promising quinazoline scaffold.

References

- 1. 4-Hydroxyquinazoline | 491-36-1 [chemicalbook.com]

- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. fdaghana.gov.gh [fdaghana.gov.gh]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

- 9. sfda.gov.sa [sfda.gov.sa]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pharmatutor.org [pharmatutor.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

A Technical Guide to the Historical Context and Discovery of Nitroquinazoline Derivatives

This guide provides an in-depth exploration of the historical development of nitroquinazoline derivatives, tracing their origins from the initial synthesis of the core quinazoline scaffold to their emergence as a significant area of research in medicinal chemistry. We will examine the foundational synthetic methodologies, the strategic rationale for the introduction of the nitro functional group, and the evolution of their perceived biological activities, culminating in their role in the development of modern targeted therapeutics.

Part 1: The Genesis of the Quinazoline Scaffold

The story of nitroquinazolines begins with the discovery of their parent heterocyclic system, quinazoline. Quinazoline is a bicyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring.[1][2] The first synthesis of a quinazoline derivative was reported by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of anthranilic acid and cyanogen.[3][4][5] However, the parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang.[1][5]

The versatility of the quinazoline core quickly made it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[6][7] Its unique structure allows for interactions with a wide range of biological targets, paving the way for the development of numerous derivatives with diverse therapeutic applications, including anticancer and antimalarial agents.[1]

Part 2: Foundational Synthesis - The Niementowski Reaction

To appreciate the development of nitroquinazoline derivatives, one must first understand the fundamental methods used to construct the core ring system. Among the most significant is the Niementowski quinazoline synthesis , first reported in 1895.[8][9][10] This reaction remains a cornerstone for creating 4-oxo-3,4-dihydroquinazolines (quinazolinones) due to its simplicity and versatility.[6][11]

The classical Niementowski synthesis involves the thermal condensation of an anthranilic acid with an amide.[6][8] The reaction's adaptability is its key strength; by selecting appropriately substituted anthranilic acids and amides, chemists can introduce a wide variety of functional groups onto both the benzene and pyrimidine portions of the molecule. This flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery.[6]

Workflow: Niementowski Quinazoline Synthesis

Caption: General workflow of the Niementowski quinazoline synthesis.

Experimental Protocol: Synthesis of a Nitroquinazolinone Derivative

The synthesis of nitroquinazolines often leverages the Niementowski reaction by starting with a nitro-substituted precursor. The following protocol describes the synthesis of 2-methyl-7-nitro-4(3H)-quinazolinone, a representative nitro-derivative, adapted from established methodologies.[12]

Objective: To synthesize a nitro-substituted quinazolinone via a two-step process involving benzoxazinone formation followed by condensation.

Materials:

-

4-Nitroanthranilic acid

-

Acetic anhydride

-

o-Toluidine

-

Pyridine

-

Ethanol (EtOH)

-

Petroleum ether

-

Standard reflux and chromatography equipment

Step-by-Step Methodology:

-

Step 1: Formation of the Benzoxazinone Intermediate

-

Combine 4-Nitroanthranilic acid (10 mmol) and acetic anhydride (20 ml) in a round-bottom flask.

-

Heat the mixture under reflux for 3 hours. This reaction forms the intermediate 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid precipitate.

-

Wash the solid with petroleum ether to remove unreacted acetic anhydride and impurities.

-

Dry the solid product thoroughly.

-

-

Step 2: Synthesis of the Nitroquinazolinone

-

Place the dried 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one intermediate and o-toluidine (11 mmol) in a clean round-bottom flask.

-

Add pyridine (30 ml) to serve as the solvent and base.

-

Heat the mixture under reflux for 8 hours. During this step, the o-toluidine displaces the oxygen in the benzoxazinone ring and cyclizes to form the quinazolinone.

-

After reflux, cool the reaction mixture.

-

Remove the pyridine solvent under reduced pressure using a rotary evaporator.

-

Triturate the residue with water and filter to collect the crude solid product.

-

Dry the solid and purify it using column chromatography with chloroform (CHCl₃) as the eluent.

-

Recrystallize the purified product from ethanol to obtain colorless crystals of 2-methyl-3-(2-methylphenyl)-7-nitroquinazolin-4-one.[12]

-

Part 3: The Strategic Introduction of the Nitro Group

The deliberate synthesis of nitroquinazoline derivatives marked a pivotal evolution in the exploration of this scaffold. The introduction of a nitro (NO₂) group onto the quinazoline core was not arbitrary; it was a strategic choice driven by well-understood principles of physical organic chemistry.

Causality behind the Modification:

-

Electronic Effects: The nitro group is a powerful electron-withdrawing group. Its presence on the aromatic ring significantly alters the electron density of the entire quinazoline system. This modification can enhance the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially increasing binding affinity and biological activity.

-

Synthetic Handle: The nitro group is a versatile synthetic precursor. It can be readily reduced to an amino (NH₂) group, which then serves as a nucleophilic site for a vast array of subsequent chemical modifications. This allows for the construction of large, diverse libraries of quinazoline derivatives for SAR screening.

Caption: General chemical structures of the quinazoline core and a representative nitro-derivative.

Part 4: From Broad Bioactivity to Targeted Anticancer Therapy

Early investigations into nitroquinazoline derivatives revealed a spectrum of biological activities. Research demonstrated that certain 6-nitroquinazolines could inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and suppress T cell proliferation, indicating potential anti-inflammatory applications.[13] Other studies explored their potential as antimicrobial agents.[14]

However, the most profound impact of quinazoline chemistry has been in the field of oncology. The journey from broadly active compounds to precision medicine can be seen in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a tyrosine kinase that plays a critical role in cell proliferation, and its overexpression or mutation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[15][16]

The quinazoline scaffold proved to be an ideal framework for targeting the ATP-binding site of the EGFR kinase domain.[1] This led to the landmark development of Gefitinib (Iressa) , a selective EGFR inhibitor approved by the FDA in 2003 for the treatment of NSCLC.[1][16][17] While Gefitinib itself is not a nitro-derivative, its discovery was built upon decades of SAR studies of the quinazoline scaffold, which included the exploration of nitro-substituted analogues.[14][18]

More recently, research has come full circle, with studies explicitly designing and synthesizing 6-nitro-4-substituted quinazoline derivatives as potent EGFR inhibitors.[19][20] Some of these novel compounds have shown cytotoxicity against cancer cell lines superior to first-generation drugs like gefitinib, demonstrating the enduring relevance of the nitroquinazoline scaffold in modern drug discovery.[19][20] These compounds induce apoptosis (programmed cell death) and can arrest the cell cycle, preventing cancer cells from multiplying.[19][20]

Key Milestones in Quinazoline Derivative Discovery

| Year | Discovery / Milestone | Significance | Key Researchers/Entities |

| 1869 | First synthesis of a quinazolinone derivative | Established the chemical foundation for the quinazoline class. | Griess[3][5] |

| 1895 | First synthesis of the parent quinazoline | Provided the core unsubstituted heterocyclic structure. | Bischler & Lang[1][5] |

| 1895 | Development of the Niementowski Synthesis | Created a versatile and widely used method for synthesizing quinazolinones. | von Niementowski[8][10] |

| 2002 | Evaluation of 6-nitroquinazolines | Demonstrated activity as inhibitors of TNF-α production and T cell proliferation. | Tobe, M. et al.[13] |

| 2003 | FDA Approval of Gefitinib (Iressa) | Landmark approval of a quinazoline-based EGFR inhibitor for NSCLC.[1][16][17] | AstraZeneca[1][18] |

| 2024 | Design of novel 6-nitroquinazoline EGFR inhibitors | Showcased the continued development of nitro-derivatives as potent and specific anticancer agents.[19][20] | Farag, A. B. et al.[19] |

EGFR Signaling and Inhibition by Quinazolines

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Conclusion

The history of nitroquinazoline derivatives is a compelling narrative of scientific progression, from the fundamental discovery of a heterocyclic core to the rational design of targeted, life-saving medicines. The initial synthetic explorations by chemists in the late 19th century laid a robust foundation. The strategic introduction of the nitro group in subsequent decades was a critical step, providing chemists with a tool to modulate electronic properties and a versatile handle for further chemical diversification. This exploration of structure-activity relationships, even when focused on activities like anti-inflammatory effects, ultimately contributed to the vast body of knowledge that enabled the design of potent anticancer agents. The continued investigation of novel nitroquinazoline derivatives as next-generation EGFR inhibitors in the 21st century underscores the enduring legacy and future potential of this remarkable chemical scaffold.

References

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Niementowski_quinazoline_synthesis [chemeurope.com]

- 10. Niementowski Quinazoline Synthesis [drugfuture.com]

- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Gefitinib - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. icr.ac.uk [icr.ac.uk]

- 19. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 5-Nitro-4-hydroxyquinazoline: A Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline ring system represents a cornerstone in modern medicinal chemistry, celebrated for its versatile synthetic accessibility and its remarkable ability to interact with a wide array of biological targets.[1][2] This heterocyclic scaffold is the foundation for numerous clinically successful therapeutics, including the pioneering epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib, which revolutionized the treatment of non-small-cell lung cancer.[3] The broad spectrum of pharmacological activities associated with quinazoline derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications—underscores its status as a "privileged structure."[3][4] This guide focuses on a specific, yet promising, analogue: 5-Nitro-4-hydroxyquinazoline. We will dissect its chemical nature and, based on robust evidence from closely related compounds, delineate a strategic roadmap for identifying and validating its most compelling therapeutic targets.

Part 1: Core Analysis of this compound

The subject of our investigation, this compound, exists in tautomeric equilibrium with 5-Nitroquinazolin-4(3H)-one. This structural feature is critical, as the hydroxyl group can act as a hydrogen bond donor, while the quinazolinone form presents both donor and acceptor functionalities, facilitating diverse interactions within protein binding pockets. The electron-withdrawing nature of the nitro group at the 5-position is expected to significantly modulate the electronic properties of the heterocyclic system, influencing its binding affinity and reactivity compared to other substituted quinazolines.

Part 2: Primary Therapeutic Avenue - Oncology

The most compelling evidence for the therapeutic application of nitro-substituted hydroxyquinazolines lies in oncology. Two primary targets, EGFR and PARP, stand out due to extensive research on structurally similar molecules.

Target Profile 1: Epidermal Growth Factor Receptor (EGFR)

Scientific Rationale: The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[5] Its aberrant activation through mutation or overexpression is a key driver in numerous malignancies, making it one of the most validated targets in cancer therapy.[3] The 4-anilinoquinazoline core is a well-established pharmacophore for ATP-competitive EGFR inhibitors, and recent studies on 6-nitro-4-substituted quinazolines have demonstrated potent inhibitory activity, suggesting that the 5-nitro isomer is a strong candidate for similar targeting.[6][7]

Mechanism of Action: this compound is hypothesized to function as an ATP-competitive inhibitor, binding to the kinase domain of EGFR. This binding event prevents the phosphorylation of EGFR and blocks the downstream activation of pro-survival signaling cascades, such as the PI3K/AKT and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[3][6][7]

Supporting Evidence & Data: Research on analogous 6-nitro-4-substituted quinazolines has yielded compounds with potent EGFR inhibition and significant cytotoxicity against cancer cell lines.[6][7] For instance, compound 6c from a recent study showed superior enzymatic inhibition against the mutant EGFR T790M and potent cytotoxicity against HCT-116 (colon) and A549 (lung) cancer cell lines.[6][7]

| Compound Class | Target Cell Line | IC50 / GI50 Value (µM) | Source |

| 4-Hydroxyquinazoline Derivative (IN17) | PARP1 Enzyme | 0.47 | [8] |

| 4-Hydroxyquinazoline Derivative (IN17) | HCT-15 (PARPi-resistant) | 33.45 | [8] |

| 6-Nitroquinazolin-4-one Derivative (6d) | NCI-H460 (Lung Cancer) | 0.789 | [1] |

| Quinazolinone Schiff Base (Compound 30) | MCF-7 (Breast Cancer) | ~3-8 (range) | [1][3] |

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved Förster resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to the EGFR kinase domain.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a serial dilution series of the test compound in DMSO, followed by a 1:50 dilution in Kinase Buffer A.

-

Prepare EGFR kinase-Europium-anti-tag antibody solution and Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) solution in Kinase Buffer A.

-

-

Assay Procedure:

-

Add 4 µL of the diluted test compound or DMSO vehicle control to the wells of a low-volume 384-well plate.

-

Add 4 µL of the EGFR-antibody solution to all wells.

-

Add 4 µL of the tracer solution to all wells.

-

Centrifuge the plate at 1000 rpm for 1 minute and incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

-

Data Analysis:

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

Plot the Emission Ratio against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic model to determine the IC50 value, representing the concentration of the compound that displaces 50% of the tracer.

-

Visualizations:

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Workflow for an in vitro TR-FRET based EGFR kinase binding assay.

Target Profile 2: Poly(ADP-ribose) Polymerase (PARP)

Scientific Rationale: PARP1 is a critical enzyme in the base excision repair pathway, responsible for repairing DNA single-strand breaks (SSBs).[8] In cancers with mutations in BRCA1 or BRCA2, the homologous recombination repair (HRR) pathway for double-strand breaks (DSBs) is deficient. Inhibiting PARP in these cells prevents the repair of SSBs, which then degenerate into DSBs during replication. Without a functional HRR pathway, these DSBs cannot be repaired, leading to massive genomic instability and cell death. This concept is known as "synthetic lethality" and is a clinically validated strategy for treating BRCA-mutant cancers.[8] Importantly, recent work has shown that novel 4-hydroxyquinazoline derivatives can act as potent PARP inhibitors and overcome resistance to existing FDA-approved PARP inhibitors (PARPis).[8]

Mechanism of Action: The 4-hydroxyquinazoline scaffold can occupy the NAD+ binding pocket of PARP1, preventing the enzyme from synthesizing poly(ADP-ribose) chains at sites of DNA damage.[8] This inhibition traps PARP1 on the DNA, obstructing DNA replication forks and leading to the formation of cytotoxic DSBs. In HRR-deficient cells, this damage is lethal. Downstream mechanistic studies of related compounds show this can also stimulate reactive oxygen species (ROS) formation and mitochondrial membrane depolarization, further contributing to apoptosis.[8]

Experimental Protocol: Cell-Based PARP Activity Assay (Immunofluorescence)

This protocol measures the inhibition of PARP activity in cells by quantifying the formation of poly(ADP-ribose) (PAR) polymers following DNA damage.

-

Cell Culture and Treatment:

-

Seed a suitable cancer cell line (e.g., BRCA2-deficient Capan-1) onto glass coverslips in a 24-well plate.

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with a dose range of this compound or a known PARPi (e.g., Olaparib) for 2 hours.

-

Induce DNA damage by treating cells with 10 mM H₂O₂ for 10 minutes at 37°C.

-

-

Immunofluorescence Staining:

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Block with 5% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.

-

Incubate with a primary antibody against PAR (e.g., anti-PAR, 10H) overnight at 4°C.

-

Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount coverslips onto microscope slides.

-

Acquire images using a high-content imaging system or confocal microscope.

-

Quantify the mean fluorescence intensity of the PAR signal per nucleus.

-

Plot the normalized PAR signal against compound concentration to determine the IC50 of PARP inhibition in a cellular context.

-

Visualizations:

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Part 3: Exploratory Therapeutic Targets

While oncology presents the most immediate opportunity, the versatile quinazoline scaffold suggests potential in other therapeutic areas.

Anti-Inflammatory Activity

Rationale: Chronic inflammation is a key pathological feature of many diseases. Various quinazoline derivatives have been reported to possess anti-inflammatory properties, suggesting that this compound could modulate inflammatory pathways.[9]

Potential Targets & Experimental Validation: The specific molecular targets are less defined than in oncology. Initial screening should focus on broad anti-inflammatory effects. A primary assay could involve measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) using ELISA. Positive results would warrant deeper investigation into specific targets like COX-2, NF-κB, or MAP kinases.

Antimicrobial Activity

Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The quinazoline nucleus is present in compounds with demonstrated antibacterial and antifungal activity.[4][9]

Experimental Validation: The therapeutic potential of this compound as an antimicrobial can be initially assessed using standard broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant pathogens, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

Part 4: Synthesis and Future Directions

The synthesis of this compound can be approached through established routes for quinazolinone synthesis, often starting from the corresponding substituted anthranilic acid.[9] For instance, a common method involves the reaction of 2-amino-6-nitrobenzoic acid with a formylating agent followed by cyclization.

Future work should focus on:

-

Lead Optimization: A medicinal chemistry program to synthesize analogues of this compound to improve potency, selectivity, and drug-like properties (ADME).

-

In Vivo Efficacy: Testing promising compounds in relevant animal models, such as xenograft models for oncology targets (e.g., A549 or HCT-116 tumors in mice).[6][8]

-

Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the compound's absorption, distribution, metabolism, excretion, and safety profile.

This structured approach, beginning with validated targets and expanding into exploratory areas, provides a clear and scientifically rigorous path to unlocking the full therapeutic potential of this compound.

References

- 1. ijirt.org [ijirt.org]

- 2. Quinazoline pharmacophore in therapeutic medicine | Bangladesh Journal of Pharmacology [banglajol.info]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Predicted ADMET profile of 5-Nitro-4-hydroxyquinazoline

An In-Depth Technical Guide: Predicted ADMET Profile of 5-Nitro-4-hydroxyquinazoline

Authored for: Drug Development Professionals, Medicinal Chemists, and Preclinical Scientists

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous approved therapeutics, particularly in oncology. This compound is a derivative of this privileged scaffold, whose developmental potential is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This technical guide provides a comprehensive, in-silico-based prediction and analysis of these properties. Utilizing established computational models and drawing parallels with structurally related compounds, we present a predictive assessment of the compound's physicochemical characteristics, pharmacokinetic behavior, and potential toxicological liabilities. Key findings suggest moderate oral bioavailability but flag the nitroaromatic moiety as a potential liability for mutagenicity and a primary site for metabolism. This document outlines the methodologies for these predictions, interprets the data within the context of a drug discovery program, and provides strategic recommendations for future experimental validation.

Introduction: The Quinazoline Scaffold and the ADMET Imperative

The 4-hydroxyquinazoline core is a bioisostere of quinoline and is prevalent in molecules targeting protein kinases, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket.[1][2] The introduction of a nitro group at the 5-position, creating this compound (CAS No: 99768-67-9), significantly alters the molecule's electronic and steric properties, which can modulate its biological activity and, critically, its ADMET profile.[3][4]

In modern drug discovery, addressing ADMET properties at the earliest stages is not merely advantageous; it is essential. Late-stage failures due to poor pharmacokinetics or unforeseen toxicity are a primary cause of the staggering costs associated with pharmaceutical development.[5] Therefore, the use of robust, validated computational models to predict these parameters provides an indispensable tool for triaging and prioritizing compounds, guiding chemical optimization, and designing rational experimental studies.[6][7] This guide serves as a predictive blueprint for this compound, applying these principles to forecast its viability as a drug candidate.

The Rationale for In Silico ADMET Profiling

Before committing to costly and time-consuming synthesis and in vitro testing, computational ADMET profiling offers a rapid, data-driven assessment of a molecule's drug-like properties.[8][9] These models are built upon vast datasets of experimentally determined properties and leverage Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms to predict the behavior of novel chemical entities.[10] The primary value of this approach lies in its ability to identify potential liabilities early, allowing for a "fail fast, fail cheap" strategy that conserves resources for the most promising candidates.[5] The workflow is a multi-step process that integrates various predictive models to build a holistic profile of the compound.

References

- 1. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. This compound | 99768-67-9 [chemicalbook.com]

- 4. 99768-67-9|this compound|BLD Pharm [bldpharm.com]

- 5. Modeling ADMET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. ijpsm.com [ijpsm.com]

- 9. researchgate.net [researchgate.net]

- 10. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesizing 5-Nitro-4-hydroxyquinazoline in a lab setting

An authoritative guide to the laboratory-scale synthesis of 5-Nitro-4-hydroxyquinazoline, an important heterocyclic building block. This document provides a detailed protocol grounded in established chemical principles, emphasizing experimental safety, procedural logic, and methods for product verification.

Introduction: The Significance of the Quinazolinone Scaffold

This compound is a member of the quinazolinone family, a class of fused heterocyclic compounds that are of significant interest to medicinal chemists. The quinazolinone core is a privileged scaffold in drug discovery, forming the basis for a wide range of biologically active molecules with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1] The title compound, which exists in a tautomeric equilibrium with 5-Nitro-4(3H)-quinazolinone, serves as a versatile chemical intermediate for the synthesis of more complex derivatives. Its preparation is typically achieved via the cyclocondensation of an appropriately substituted anthranilic acid with a one-carbon source, such as formamide.[2][3]

Principle of the Synthesis: The Niementowski Reaction

The synthesis detailed herein is a variation of the Niementowski quinazolinone synthesis. This reaction involves the thermal condensation of an anthranilic acid derivative with an amide. In this specific application, 2-amino-6-nitrobenzoic acid is heated with an excess of formamide. Formamide serves a dual role: it acts as the C1 building block that forms the N=CH-OH portion of the final ring, and it also functions as a high-boiling polar solvent for the reaction.[2] The process involves an initial acylation of the amino group followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone ring system.

CRITICAL SAFETY AND HANDLING PROTOCOL

This synthesis involves hazardous chemicals and high temperatures. A thorough risk assessment must be completed before commencing any work. The entire procedure must be performed inside a certified chemical fume hood.

Hazard Identification and Required Personal Protective Equipment (PPE)

| Chemical Name | CAS Number | Key Hazards | Required PPE |

| 2-Amino-6-nitrobenzoic acid | 50573-74-5 | Irritant to skin, eyes, and respiratory system. | Goggles, Lab Coat, Nitrile Gloves |

| Formamide | 75-12-7 | Teratogen , Harmful if swallowed or in contact with skin, Causes serious eye irritation. | Chemical Splash Goggles, Lab Coat, Double-gloved Nitrile Gloves , Face Shield |

| Isopropanol | 67-63-0 | Highly flammable liquid and vapor, Causes serious eye irritation. | Goggles, Lab Coat, Nitrile Gloves |

Emergency First Aid Measures:

-

Inhalation: Move the individual to fresh air immediately. Seek medical attention if breathing is difficult.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Waste Disposal: All chemical waste, including residual reaction mixtures and used solvents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations. Do not pour formamide down the drain.

Logical Flow of Safety Procedures

Caption: Logical workflow for ensuring laboratory safety.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2-Amino-6-nitrobenzoic acid (≥98%) | 100 mL Round-bottom flask |

| Formamide (≥99.5%) | Water-cooled reflux condenser |

| Isopropanol (ACS Grade) | Magnetic stirrer and stir bar |

| Deionized Water | Heating mantle with temperature control |

| Thin Layer Chromatography (TLC) plates | Beaker (400 mL) |

| Buchner funnel and filter flask | |

| Standard laboratory glassware and clamps |

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of analogous nitro-substituted quinazolinones.[6]

-

Reagent Setup: In a 100 mL round-bottom flask, combine 2-amino-6-nitrobenzoic acid (e.g., 5.0 g, 1.0 eq) and formamide (e.g., 25 mL, ~23 eq). Add a magnetic stir bar to the flask.

-

Apparatus Assembly: Securely clamp the flask within a heating mantle. Attach a water-cooled reflux condenser to the flask and ensure a steady flow of cold water through the condenser jacket.

-

Reaction Heating: Begin stirring the mixture and slowly heat the reaction to 150-160 °C. The solid starting material should dissolve as the temperature increases.

-

Reaction Monitoring: Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by periodically taking a small aliquot, diluting it, and spotting it on a TLC plate against the starting material.

-

Cooling and Precipitation: After the reaction is complete (as indicated by the consumption of the starting material), turn off the heat and allow the flask to cool to room temperature. The mixture will become viscous.

-

Product Isolation: In the fume hood, carefully pour the cooled, dark reaction mixture into a beaker containing 200 mL of an ice-water slurry while stirring vigorously. A solid precipitate should form immediately.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with copious amounts of cold deionized water to remove the bulk of the formamide. Follow this with a wash of cold isopropanol (2 x 20 mL) to further remove impurities.[6]

-

Drying: Press the solid as dry as possible on the filter funnel. Transfer the product to a watch glass and dry to a constant weight, either in a vacuum oven at a moderate temperature (e.g., 60-70 °C) or by air drying.

Purification and Characterization

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water, if necessary. The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Melting Point: The purified compound should exhibit a sharp melting point.

-

¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons.

-

Mass Spectrometry: Analysis should confirm the expected molecular weight of 191.14 g/mol .

Experimental Workflow Diagram

References

Application Note: A Guide to In-Vitro Anticancer Profiling of 5-Nitro-4-hydroxyquinazoline

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Quinazoline Scaffold in Oncology and the Potential of 5-Nitro-4-hydroxyquinazoline

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3][4] In oncology, quinazoline derivatives have emerged as a clinically significant class of anticancer agents.[5][6][7] Several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, are based on the quinazoline structure and function primarily as inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.[5][8][9] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of their biological activity and target specificity.[4][10]